molecular formula C4H3BrF2N2 B13132491 5-Bromo-2-(difluoromethyl)-1H-imidazole

5-Bromo-2-(difluoromethyl)-1H-imidazole

Cat. No.: B13132491
M. Wt: 196.98 g/mol
InChI Key: ZFBZEPNUMWZNEV-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethyl)-1H-imidazole: is an organic compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms This compound is characterized by the presence of bromine and difluoromethyl groups attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(difluoromethyl)-1H-imidazole typically involves the bromination of 2-(difluoromethyl)-1H-imidazole. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the imidazole ring. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve continuous flow processes and the use of advanced bromination techniques to enhance efficiency and safety. The use of tubular reactors for diazotization reactions, followed by bromination, can improve the stability and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(difluoromethyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Cross-Coupling: Palladium catalysts and boronic acids are commonly used in cross-coupling reactions.

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry: 5-Bromo-2-(difluoromethyl)-1H-imidazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an intermediate in the synthesis of biologically active molecules. It may be used in the development of new drugs with antimicrobial, antiviral, or anticancer properties .

Industry: The compound finds applications in the agrochemical industry for the synthesis of pesticides and herbicides. It is also used in the development of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethyl)-1H-imidazole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups enhance its reactivity and binding affinity to target molecules. The compound can inhibit or modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

  • 2-Bromo-5-(difluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 5-Bromo-2-iodopyrimidine

Uniqueness: 5-Bromo-2-(difluoromethyl)-1H-imidazole is unique due to the presence of both bromine and difluoromethyl groups on the imidazole ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various synthetic and research applications .

Properties

Molecular Formula

C4H3BrF2N2

Molecular Weight

196.98 g/mol

IUPAC Name

5-bromo-2-(difluoromethyl)-1H-imidazole

InChI

InChI=1S/C4H3BrF2N2/c5-2-1-8-4(9-2)3(6)7/h1,3H,(H,8,9)

InChI Key

ZFBZEPNUMWZNEV-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)C(F)F)Br

Origin of Product

United States

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